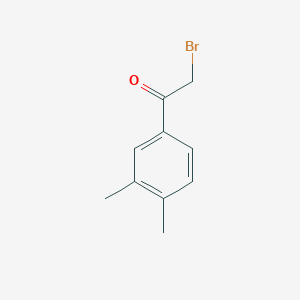

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone

Übersicht

Beschreibung

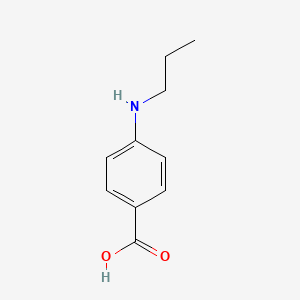

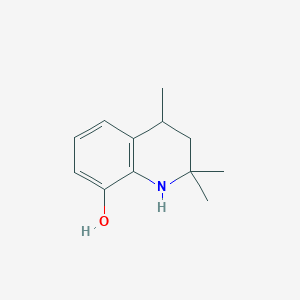

The compound 2-bromo-1-(3,4-dimethylphenyl)ethanone is a brominated aromatic ketone that has been the subject of various synthetic and analytical studies. It serves as a precursor for the synthesis of thiazole derivatives, which have shown potential fungicidal activity . The compound's structure includes a bromine atom attached to an ethanone group, which is further substituted with a 3,4-dimethylphenyl group.

Synthesis Analysis

The synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone has been achieved through different methods. One approach involves the preparation of 3,4-dimethyl benzyl chloride from 1,2-dimethyl benzene by the Blanc chloromethylation reaction, followed by a reductive coupling reaction in water using iron powder as a catalyst and Cu2Cl2 as a co-catalyst to produce 1,2-bis(3,4-dimethyl phenyl)ethane . Another method includes the bromination of 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating reagent, yielding 2-bromo-1-(4-hydroxyphenyl)ethanone as a key intermediate . Additionally, the compound has been used to prepare various thiazole derivatives through reactions with different reagents, demonstrating its versatility in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of related brominated compounds has been extensively studied using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . For instance, the crystal structure of a similar compound, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, was determined to be triclinic with space group P-1 . These studies are crucial for understanding the geometric parameters and confirming the synthesized structures.

Chemical Reactions Analysis

The reactivity of 2-bromo-1-(3,4-dimethylphenyl)ethanone has been explored through its conversion to various derivatives. For example, it has been used to synthesize thiazole derivatives with potential fungicidal properties . The bromine atom in the compound is a reactive site that can participate in further chemical transformations, such as halogen exchange reactions, which have been utilized to synthesize 2-bromo-1-(2,5-dimethoxyphenyl)ethanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by the presence of substituents on the aromatic ring and the ketone group. These properties can be studied using infrared spectrometry, NMR, and mass spectral analysis . The bromine atoms significantly impact the compound's reactivity and physical characteristics, such as melting point and solubility. Theoretical calculations, such as density functional theory (DFT), can be used to predict the electronic properties and reactivity of these compounds . For instance, the HOMO-LUMO analysis can provide insights into the charge transfer within the molecule, which is essential for understanding its potential applications in nonlinear optics or as a pharmaceutical agent .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone has been involved in studies for its synthesis. For example, Li Hong-xia (2007) discussed the synthesis of this compound through a reaction of halogen-exchange, highlighting its effectiveness as a chemical protective group Li Hong-xia, 2007.

Role in Chemical Synthesis : The compound has been used in the synthesis of various derivatives. Bashandy et al. (2008) demonstrated its conversion to thiazole derivatives, emphasizing its versatility in chemical synthesis Bashandy et al., 2008.

Chemical Properties and Reactions

Chemical Reactions and Properties : Research by Carlson et al. (2002) explored the procedure for synthesizing acetals from α-halo ketones, including 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, providing insights into its chemical properties and potential applications Carlson et al., 2002.

Molecular Structure Analysis : Studies like those by Balderson et al. (2007) focused on hydrogen-bonding patterns in related compounds, contributing to the understanding of molecular interactions involving 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone Balderson et al., 2007.

Applications in Pharmaceutical Research

- Potential in Drug Synthesis : The compound is explored in the context of pharmaceuticals. For instance, Yamada et al. (2010) synthesized a derivative with significant anti-proliferative effects on cells, suggesting its utility in drug development Yamada et al., 2010.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-1-(3,4-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYMNSEASALNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395263 | |

| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |

CAS RN |

2633-50-3 | |

| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)